molecular formula C41H28O26 B15138621 [(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate

[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B15138621
M. Wt: 936.6 g/mol
InChI Key: SWRFKGRMQVLMKA-HAFHXSAYSA-N
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Description

The compound “[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate” is a highly complex organic molecule. It features multiple hydroxyl groups, oxo groups, and a unique heptacyclic structure. Such compounds are often of interest in various fields of scientific research due to their intricate structures and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the heptacyclic core and the introduction of hydroxyl and oxo groups. Typical synthetic routes might include:

    Cyclization Reactions: Formation of the heptacyclic structure through cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Oxidation: Formation of oxo groups through oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation to introduce additional oxo groups.

    Reduction: Reduction reactions could be used to convert oxo groups to hydroxyl groups.

    Substitution: Substitution reactions might involve replacing hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional oxo groups, while reduction could produce more hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a model for studying complex organic synthesis and reaction mechanisms.

Biology

In biology, the compound might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, researchers could explore the compound’s potential as a therapeutic agent, particularly if it exhibits unique biological activities.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its heptacyclic structure and the presence of multiple hydroxyl and oxo groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C41H28O26

Molecular Weight

936.6 g/mol

IUPAC Name

[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19?,33-,34+,35?,41+/m1/s1

InChI Key

SWRFKGRMQVLMKA-HAFHXSAYSA-N

Isomeric SMILES

C1C2[C@H]([C@H]3C([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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